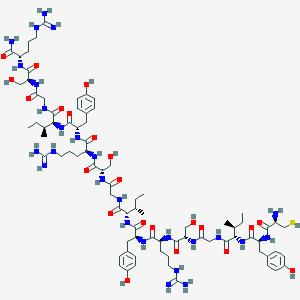
N-(1-Azido-5-naphthalenesulfonyl)galactosamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Azido-5-naphthalenesulfonyl)galactosamine, also known as GalNAz, is a chemical compound that has gained significant attention in the field of glycobiology. It is a derivative of galactosamine, a monosaccharide that is commonly found in glycoproteins and glycolipids. GalNAz has unique properties that make it a valuable tool for studying the biosynthesis and function of glycans in living cells.
Wirkmechanismus
The mechanism of action of N-(1-Azido-5-naphthalenesulfonyl)galactosamine involves the incorporation of the azide group into glycans by glycosyltransferases. The azide group is then used as a chemical handle for further labeling and detection of the labeled glycans. The incorporation of N-(1-Azido-5-naphthalenesulfonyl)galactosamine into glycans does not significantly affect the biosynthesis or function of the glycans, making it a valuable tool for studying the role of glycans in biological processes.
Biochemische Und Physiologische Effekte
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has been shown to have minimal biochemical and physiological effects on cells and organisms. It does not significantly affect cell viability or growth and does not induce any toxic effects. The incorporation of N-(1-Azido-5-naphthalenesulfonyl)galactosamine into glycans does not significantly alter the function of the glycans, making it a valuable tool for studying the role of glycans in biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has several advantages for use in lab experiments. It is a specific and sensitive tool for labeling glycans in cells and tissues. It does not significantly affect the biosynthesis or function of glycans, making it a valuable tool for studying the role of glycans in biological processes. However, there are also some limitations to the use of N-(1-Azido-5-naphthalenesulfonyl)galactosamine in lab experiments. It requires the use of specialized techniques for labeling and detection of the labeled glycans, which can be time-consuming and expensive. In addition, the azide group can react with other cellular components, leading to non-specific labeling and false-positive results.
Zukünftige Richtungen
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has opened up new avenues for studying the role of glycans in biological processes. There are several future directions for research using N-(1-Azido-5-naphthalenesulfonyl)galactosamine. One of the most promising areas of research is the use of N-(1-Azido-5-naphthalenesulfonyl)galactosamine for studying the role of glycans in disease, such as cancer and inflammation. N-(1-Azido-5-naphthalenesulfonyl)galactosamine can be used to label glycans in diseased cells and tissues, allowing for the identification of disease-specific changes in glycan expression and function. Another future direction is the development of new techniques for labeling and detection of glycans using N-(1-Azido-5-naphthalenesulfonyl)galactosamine. This will allow for more sensitive and specific detection of labeled glycans, leading to a better understanding of their role in biological processes.
Synthesemethoden
N-(1-Azido-5-naphthalenesulfonyl)galactosamine can be synthesized by modifying the amino group of galactosamine with an azide group. The most commonly used method for synthesizing N-(1-Azido-5-naphthalenesulfonyl)galactosamine involves the reaction of galactosamine with sodium azide in the presence of a catalyst such as copper sulfate. This reaction results in the formation of N-(1-Azido-5-naphthalenesulfonyl)galactosamine with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-Azido-5-naphthalenesulfonyl)galactosamine has been widely used in scientific research to study the biosynthesis and function of glycans in living cells. It is a valuable tool for labeling glycans in cells and tracking their biosynthesis and turnover. N-(1-Azido-5-naphthalenesulfonyl)galactosamine can be incorporated into glycans by the action of glycosyltransferases, which transfer the azide group from N-(1-Azido-5-naphthalenesulfonyl)galactosamine to the growing glycan chain. The labeled glycans can then be detected and visualized using a variety of techniques, such as click chemistry, fluorescent labeling, and mass spectrometry.
Eigenschaften
CAS-Nummer |
140485-27-4 |
|---|---|
Produktname |
N-(1-Azido-5-naphthalenesulfonyl)galactosamine |
Molekularformel |
C16H18N4O7S |
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
5-azido-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H18N4O7S/c17-20-18-11-5-1-4-10-9(11)3-2-6-14(10)28(26,27)19-12(7-21)15(24)16(25)13(23)8-22/h1-7,12-13,15-16,19,22-25H,8H2/t12-,13+,15+,16-/m0/s1 |
InChI-Schlüssel |
PZWKLBHJPXBTMP-XNISGKROSA-N |
Isomerische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)C(=C1)N=[N+]=[N-] |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NC(C=O)C(C(C(CO)O)O)O)C(=C1)N=[N+]=[N-] |
Synonyme |
GalN-ANS N-(1-azido-5-naphthalenesulfonyl)galactosamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone](/img/structure/B126900.png)








